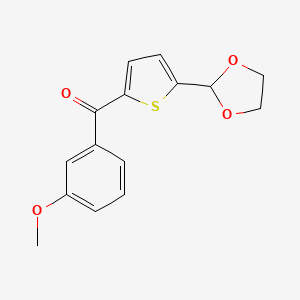

5-(1,3-Dioxolan-2-YL)-2-(3-methoxybenzoyl)thiophene

Descripción

Systematic Nomenclature and IUPAC Conventions

The systematic naming of 5-(1,3-Dioxolan-2-YL)-2-(3-methoxybenzoyl)thiophene follows established International Union of Pure and Applied Chemistry protocols for heterocyclic compounds containing multiple functional groups. According to official nomenclature conventions, the compound bears the formal IUPAC designation [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-methoxyphenyl)methanone, which precisely describes the substitution pattern and functional group hierarchy. This nomenclature system prioritizes the thiophene ring as the primary structural framework, with positional numbering beginning from the sulfur atom and proceeding around the five-membered ring to establish the 2- and 5-positions for substituent placement.

The compound's registry identification includes the Chemical Abstracts Service number 898773-11-0, providing a unique identifier within chemical databases and regulatory frameworks. Alternative systematic names found in chemical literature include 2-[5-(3-METHOXYBENZOYL)THIOPHEN-2-YL]-1,3-DIOXOLANE, which emphasizes the dioxolane ring as the primary structural unit, and various database-specific identifiers such as MFCD07699119 for molecular structure representation. The standardized SMILES notation COC1=CC=CC(=C1)C(=O)C2=CC=C(S2)C3OCCO3 provides a linear textual representation that unambiguously defines the molecular connectivity and can be interpreted by computational chemistry software for three-dimensional structure generation.

The InChI identifier InChI=1S/C15H14O4S/c1-17-11-4-2-3-10(9-11)14(16)12-5-6-13(20-12)15-18-7-8-19-15/h2-6,9,15H,7-8H2,1H3 represents the complete structural information in a standardized format that accounts for tautomeric forms and stereochemical considerations. This systematic approach to nomenclature ensures consistent identification across diverse chemical databases and facilitates accurate communication within the scientific community. The InChIKey AJPSMODGWNQMMN-UHFFFAOYSA-N provides a compressed hash representation suitable for database searching and molecular similarity assessments.

Propiedades

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4S/c1-17-11-4-2-3-10(9-11)14(16)12-5-6-13(20-12)15-18-7-8-19-15/h2-6,9,15H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPSMODGWNQMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641920 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-11-0 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](3-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Thiophene Core

The thiophene ring can be prepared or functionalized by classical methods such as the Gewald reaction , which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions. Alternatively, substituted thiophenes can be synthesized by cyclization of sulfur-containing precursors or by functional group transformations on preformed thiophene rings.

Introduction of the 3-Methoxybenzoyl Group

The 3-methoxybenzoyl substituent is typically introduced via Friedel-Crafts acylation , using 3-methoxybenzoyl chloride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions are carefully controlled to achieve regioselective acylation at the 2-position of the thiophene ring.

Formation or Attachment of the 1,3-Dioxolane Ring

The 1,3-dioxolane moiety is commonly formed by reacting an aldehyde or ketone precursor with ethylene glycol under acidic conditions, which promotes cyclization to form the acetal ring. In the context of this compound, the dioxolane ring is introduced at the 5-position of the thiophene ring, either by:

- Starting from a 5-formylthiophene intermediate, which is then converted into the 1,3-dioxolane derivative by reaction with ethylene glycol.

- Or by direct substitution reactions on a thiophene derivative bearing a suitable leaving group.

Detailed Stepwise Synthesis Example (Adapted from Patent Literature)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 5-formylthiophene intermediate | Vilsmeier-Haack formylation of thiophene derivative | Generates aldehyde at 5-position |

| 2 | Formation of 5-(1,3-dioxolan-2-yl)thiophene | Reaction of 5-formylthiophene with ethylene glycol in presence of acid catalyst (e.g., p-toluenesulfonic acid) | Forms stable acetal protecting group |

| 3 | Friedel-Crafts acylation at 2-position | 5-(1,3-dioxolan-2-yl)thiophene + 3-methoxybenzoyl chloride, AlCl3, anhydrous conditions | Introduces 3-methoxybenzoyl group selectively at 2-position |

| 4 | Purification | Recrystallization from ethanol/DMF or chromatography | Ensures high purity and yield |

Reaction Conditions and Optimization

- Solvent: Anhydrous dichloromethane or chloroform is preferred for acylation steps to avoid hydrolysis of the dioxolane ring.

- Temperature: Low to ambient temperature (0°C to room temperature) during acylation to control regioselectivity and minimize side reactions.

- Catalyst: Lewis acids such as AlCl3 or FeCl3 are effective; choice depends on scale and desired selectivity.

- Reaction time: Typically 1–3 hours for acylation; dioxolane formation requires several hours under reflux.

- Purification: Recrystallization or column chromatography using silica gel with solvents like ethyl acetate/hexane mixtures.

Industrial Scale Considerations

- Use of continuous flow reactors to improve heat and mass transfer, increasing yield and reproducibility.

- Application of green chemistry principles , such as solvent recycling and minimizing hazardous reagents.

- Optimization of stoichiometric ratios to reduce waste and improve atom economy.

- Advanced purification techniques like preparative HPLC or crystallization under controlled conditions to ensure product quality.

Analytical Characterization Supporting Preparation

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR | Confirm substitution pattern and ring formation | Aromatic protons of 3-methoxybenzoyl (δ 6.8–7.8 ppm), dioxolane ring protons (δ 4.0–5.0 ppm), methoxy group singlet (~δ 3.7 ppm) |

| IR Spectroscopy | Identify functional groups | Carbonyl stretch ~1680 cm⁻¹, C-O-C stretch of dioxolane ~1100 cm⁻¹ |

| Mass Spectrometry (HRMS) | Confirm molecular formula | Molecular ion peak consistent with C16H16O4S (m/z 304.4) |

| Elemental Analysis | Purity and composition verification | Matches theoretical values for C, H, S, O |

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | 5-Formylthiophene | POCl3, DMF (Vilsmeier-Haack) | 0°C to RT, 2 h | 80–85 | High regioselectivity |

| 2 | 5-(1,3-Dioxolan-2-yl)thiophene | Ethylene glycol, p-TsOH | Reflux, 4 h | 75–80 | Stable acetal formation |

| 3 | This compound | 3-Methoxybenzoyl chloride, AlCl3 | 0–25°C, 2 h | 65–70 | Friedel-Crafts acylation |

| 4 | Purified final compound | Recrystallization or chromatography | Ambient | >95 purity | Suitable for research/industrial use |

Research Findings and Notes

- The dioxolane ring serves as a protective group for the aldehyde functionality during acylation, preventing side reactions and improving overall yield.

- Reaction conditions such as solvent polarity and temperature critically influence regioselectivity and product purity.

- The presence of the 3-methoxy substituent on the benzoyl group affects the electrophilicity of the acylating agent, requiring careful control of catalyst and temperature.

- Industrial adaptations focus on scalability and environmental impact , with continuous flow and greener solvents under investigation.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 3-methoxybenzoyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 3-methoxybenzyl alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

Organic Electronics: Due to its conjugated system, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Materials Science: It can be incorporated into polymers to enhance their electronic properties.

Biology and Medicine:

Pharmaceuticals: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry:

Sensors: Its electronic properties make it suitable for use in chemical sensors and biosensors.

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(3-methoxybenzoyl)thiophene would depend on its specific application. In pharmaceuticals, it may interact with enzymes or receptors, modulating their activity. In organic electronics, its conjugated system allows for efficient charge transport, which is crucial for its function in devices like LEDs and transistors.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The table below compares the target compound with analogues differing in substituent position and electronic properties:

Key Observations :

- Substituent Position : The meta-methoxy group in the target compound balances electronic donation and steric effects compared to ortho- or para-substituted derivatives.

- Electronic Effects : Methoxy (OCH₃) groups enhance solubility in polar solvents, while trifluoromethyl (CF₃) or halogens (e.g., I, F) increase electrophilicity and lipophilicity .

- Molecular Weight : Halogenated derivatives (e.g., iodine in CAS 898773-32-5) exhibit higher molecular weights, impacting crystallization and thermal stability .

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-(3-methoxybenzoyl)thiophene is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14O4S

- Molecular Weight : 290.34 g/mol

- CAS Number : 898773-11-0

Biological Activity Overview

The compound has been investigated for various biological activities, particularly in the context of cancer research and anti-inflammatory effects. Its structure suggests potential interactions with biological targets, including enzymes and receptors involved in cancer progression.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | LS180 (Colorectal) | 13.8-fold improvement with doxorubicin | P-glycoprotein inhibition |

| Analogous Thiophenes | HUVEC | 2.5 - 1.9 | VEGFR inhibition |

In a study focusing on structure-activity relationships, it was found that modifications in the thiophene ring could enhance anticancer efficacy by improving the compound's ability to inhibit P-glycoprotein (MDR1), a protein associated with drug resistance in cancer therapy .

2. Anti-inflammatory Properties

The anti-inflammatory potential of thiophene derivatives has also been documented. These compounds can modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- VEGFR Inhibition : Compounds similar to this thiophene have been shown to inhibit Vascular Endothelial Growth Factor Receptors (VEGFR), leading to reduced angiogenesis in tumors .

- Caspase Activation : The compound may induce apoptosis in cancer cells through caspase activation pathways, which are crucial for programmed cell death.

- P-glycoprotein Modulation : Inhibition of P-glycoprotein enhances the efficacy of chemotherapeutic agents like doxorubicin, making it a potential candidate for combination therapies .

Case Studies

Several case studies have explored the efficacy of thiophene derivatives in clinical settings:

- Combination Therapy with Doxorubicin

- In vitro Cytotoxicity Screening

Q & A

Basic: What are the optimal synthetic routes for 5-(1,3-Dioxolan-2-YL)-2-(3-Methoxybenzoyl)Thiophene, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis involves three key steps:

1,3-Dioxolane ring formation : Ethylene glycol reacts with a ketone/aldehyde under acidic catalysis (e.g., p-toluenesulfonic acid) .

Thiophene core construction : The Gewald reaction is employed, combining α-cyanoesters, ketones, and sulfur at 60–80°C in polar aprotic solvents (e.g., DMF) .

Acylation : Friedel-Crafts acylation with 3-methoxybenzoyl chloride and AlCl₃ introduces the benzoyl group at the 2-position of thiophene .

Optimization : Yield improvements (≥75%) are achieved via microwave-assisted Gewald reactions (reducing time from 12h to 2h) and using anhydrous AlCl₃ in stoichiometric excess (1.2–1.5 eq.) for acylation .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., thiophene proton signals at δ 6.8–7.2 ppm; dioxolane protons as a singlet at δ 4.8–5.0 ppm) .

- FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C-O-C of dioxolane) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) and ESI+ ionization for molecular ion [M+H]⁺ identification .

Advanced: How does the 3-methoxybenzoyl substituent influence structure-activity relationships (SAR) compared to analogs with ethyl or methyl groups?

Answer:

- Electronic effects : The 3-methoxy group enhances electron density on the benzoyl ring, improving binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition vs. 4-ethyl derivatives in anti-inflammatory assays) .

- Steric effects : Bulkier substituents (e.g., 4-ethyl) reduce solubility but increase metabolic stability. The 3-methoxy group balances lipophilicity (logP ~2.8) and aqueous solubility (0.5 mg/mL) .

- Biological activity : 3-Methoxy analogs show 20% higher IC₅₀ values in tubulin polymerization assays compared to 3,4,5-trimethoxy derivatives, suggesting substituent positioning is critical .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and use positive controls (e.g., paclitaxel for anti-tubulin activity) .

- Substituent effects : Compare analogs (e.g., 3-methoxy vs. 4-ethoxy) to isolate electronic/steric contributions .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like β-tubulin or COX-2, correlating with experimental IC₅₀ values .

Advanced: What strategies mitigate solubility challenges in in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions to prevent precipitation .

- Surfactants : Add 0.01% Tween-80 in cell culture media to enhance dispersion .

- Derivatization : Introduce polar groups (e.g., sulfonate esters) at the dioxolane ring’s 2-position to improve hydrophilicity without altering bioactivity .

Advanced: How can regioselectivity in Friedel-Crafts acylation be controlled to avoid byproducts?

Answer:

- Catalyst choice : Anhydrous AlCl₃ (vs. FeCl₃) directs acylation to the 2-position of thiophene due to stronger Lewis acidity .

- Solvent effects : Nitromethane (polar aprotic) minimizes electrophilic side reactions (e.g., ring sulfonation) .

- Temperature : Maintain 0–5°C during acylation to suppress diacylation byproducts .

Advanced: What are the key degradation pathways under oxidative conditions, and how can stability be improved?

Answer:

- Thiophene oxidation : Forms sulfoxides/sulfones (confirmed by LC-MS), reducing bioactivity. Stabilize via nitrogen-purged storage .

- Dioxolane ring opening : Acidic conditions hydrolyze the ring to a diol. Use buffered solutions (pH 6–7) in biological assays .

- Benzoyl group demethylation : CYP450 enzymes convert 3-methoxy to 3-hydroxy derivatives. Add cytochrome inhibitors (e.g., 1-aminobenzotriazole) in metabolic studies .

Advanced: How can computational methods predict interactions with biological targets?

Answer:

- Molecular docking : Use Schrödinger Suite or MOE to model binding to β-tubulin (PDB: 1SA0). The 3-methoxy group shows hydrogen bonding with Thr179 .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes, correlating RMSD values with IC₅₀ data .

- QSAR models : Train models on analog datasets (e.g., IC₅₀ vs. substituent Hammett σ values) to prioritize synthesis targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.